Fmoc-3-fluoro-N-methyl-L-phenylalanine is a fluorinated derivative of the amino acid phenylalanine, featuring a 3-fluoro substitution and an N-methyl group. This compound is notable for its potential applications in medicinal chemistry, particularly in drug design and peptide synthesis.
Fmoc-3-fluoro-N-methyl-L-phenylalanine falls under the category of fluorinated amino acids. These compounds are often classified based on their structural modifications to the standard amino acid framework, which can significantly influence their biochemical properties and interactions.
The synthesis of Fmoc-3-fluoro-N-methyl-L-phenylalanine typically involves several key steps:
Technical details regarding specific reaction conditions, solvents, and catalysts can vary based on the chosen synthetic pathway. For example, recent studies have highlighted improved enantioselective methods for synthesizing fluorinated amino acids that could be adapted for this compound .
The molecular formula of Fmoc-3-fluoro-N-methyl-L-phenylalanine is CHFNO. The structure features a central phenylalanine backbone modified with a fluorine atom at the meta position relative to the carboxylic acid group and an N-methyl substitution.
Fmoc-3-fluoro-N-methyl-L-phenylalanine participates in various chemical reactions typical of amino acids and peptides:
Technical details about reaction conditions (e.g., temperature, solvent) are crucial for optimizing yields and selectivity in these transformations.
In biochemical contexts, Fmoc-3-fluoro-N-methyl-L-phenylalanine acts as a building block for peptides. The mechanism involves:
Data suggest that fluorination can enhance proteolytic stability, making these compounds valuable in therapeutic applications .
The presence of a fluorine atom modifies electronic properties, potentially enhancing interactions with biological targets compared to non-fluorinated analogs. This modification often leads to increased lipophilicity and altered binding affinities .
Fmoc-3-fluoro-N-methyl-L-phenylalanine is utilized primarily in:
This compound represents a significant tool in modern medicinal chemistry and biochemistry, facilitating advancements in drug discovery and development processes .
Palladium-catalyzed cross-coupling reactions enable precise C–C bond formation between aryl halides and amino acid-derived organometallic reagents, offering a powerful route to fluorinated phenylalanine derivatives. The Negishi cross-coupling of protected iodinated alanine precursors (e.g., Fmoc-3-iodo-ʟ-alanine methyl ester) with meta-fluorinated aryl halides demonstrates particular utility for constructing sterically hindered and electron-deficient sidechains characteristic of fluorinated phenylalanines. As reported, reactions employing Pd₂(dba)₃ (2.5 mol%) and SPhos (5 mol%) ligand systems achieve yields exceeding 80% for protected 3-fluoro-ʟ-phenylalanine esters under ambient conditions [5]. Catalyst selection critically influences efficiency: Bulkier ligands mitigate β-hydride elimination side reactions, while electron-rich phosphines enhance oxidative addition rates with electron-poor fluoroaryl halides.
Recent advances highlight couplings with neopentyl sulfonate esters (e.g., 4-(bromodifluoromethyl)benzyl neopentyl sulfonate) to access benzylic fluorinated analogs. Using (PPh₃)₂PdCl₂ (5 mol%) and diisobutylaluminum hydride (10 mol%) in tetrahydrofuran/dimethylacetamide (1:1), protected ʟ-4-[sulfono(difluoromethyl)]phenylalanines form within 6 hours at 65–70°C [5]. Subsequent alkaline hydrolysis delivers target amino acids in high enantiomeric purity (>99% ee), underscoring the methodology’s compatibility with acid-labile fluorinated moieties.
Table 1: Palladium-Catalyzed Cross-Coupling for Fluorinated Phenylalanine Synthesis
Aryl Halide | Catalyst System | Ligand | Yield (%) | Reference |
---|---|---|---|---|
4-Fluoroiodobenzene | Pd₂(dba)₃ (2.5 mol%) | SPhos | 80 | [5] |
2-Fluoroiodobenzene | Pd₂(dba)₃ (2.5 mol%) | SPhos | 70 | [5] |
4-(BrCF₂)C₆H₄CH₂OSO₂R | (PPh₃)₂PdCl₂ (5 mol%) | None | 65–75 | [5] |
Chiral auxiliaries enable stereocontrol during alkylation of glycine equivalents, essential for synthesizing enantiopure fluorinated N-methylphenylalanines. The William’s lactone approach exemplifies this strategy: Deprotonation of (S)-3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-1H-isoquinoline-2-oxide with lithium diisopropylamide generates a chiral enolate that undergoes stereoselective alkylation with meta-fluorobenzyl bromides. This method achieves diastereomeric ratios exceeding 95:5 for sterically unencumbered substrates [6]. Subsequent hydrogenolysis (Pd/C, H₂) and Fmoc-protection (Fmoc-O-succinimide) furnish Fmoc-3-fluoro-N-methyl-ʟ-phenylalanine without racemization.
Phase-transfer catalysis (PTC) using cinchona alkaloid derivatives provides a scalable alternative. O-Allyl-N-(9-anthracenylmethyl)cinchoninium bromide catalyzes benzylation of glycine Schiff bases (e.g., N-(diphenylmethylene)glycine tert-butyl ester) under biphasic conditions (50% aqueous potassium hydroxide/toluene). At –40°C, reactions with 3-fluorobenzyl bromide reach 95% yield and 97% enantiomeric excess within 72 hours using 10 mol% catalyst [6]. The pseudoenantiomeric catalyst O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide inversely controls stereoselectivity, delivering the (R)-enantiomer with comparable efficiency. This stereodivergence facilitates access to both enantiomeric forms required for structure-activity relationship studies.
Table 2: Asymmetric Alkylation Performance with Chiral Auxiliaries and Catalysts
Method | Fluorinated Electrophile | Temperature (°C) | ee (%) | Yield (%) | |
---|---|---|---|---|---|
William’s Lactone Alkylation | 3-Fluorobenzyl Bromide | –78 | >95 | 80 | [6] |
Cinchoninium PTC (10 mol%) | 3-Fluorobenzyl Bromide | –40 | 97 | 95 | [6] |
Cinchonidinium PTC (10 mol%) | 3-Fluorobenzyl Bromide | –40 | 96 (R) | 94 | [6] |
Solid-phase peptide synthesis (SPPS) of Fmoc-3-fluoro-N-methyl-ʟ-phenylalanine-containing peptides demands tailored coupling protocols to overcome steric hindrance and N-methylamino acid aggregation. Standard coupling reagents like 1-[bis(dimethylamino)methyliumyl]-1H-benzotriazole-3-oxide hexafluorophosphate (HBTU) exhibit suboptimal efficiency (<50% conversion) due to the tertiary amide bond formation challenge. Switching to 1-[bis(dimethylamino)methyliumyl]-1H-1,2,3-triazolo[4,5-b]pyridine-3-oxide hexafluorophosphate (HATU) (3.0 equivalents) with 1-hydroxybenzotriazole hydrate (HOBT·H₂O) (3.0 equivalents) and N,N-diisopropylethylamine (DIEA) (6.0 equivalents) in N-methylpyrrolidone significantly improves coupling yields to >98% [1] [2]. The superior leaving group ability of HATU facilitates rapid activation, while HOBT·H₂O suppresses racemization during prolonged coupling times (1–3 hours).
Resin choice critically impacts purity: 2-chlorotrityl chloride resin provides optimal steric accessibility compared to Wang or Rink amide resins. This support permits mild cleavage using hexafluoroisopropanol/dichloromethane (1:4) mixtures, preserving acid-labile fluorinated sidechains and minimizing epimerization [1]. Post-synthetic analyses by reverse-phase high-performance liquid chromatography and mass spectrometry confirm sequence integrity for model peptides containing consecutive N-methyl-3-fluorophenylalanine residues, demonstrating the robustness of this optimized protocol.
Regiocontrolled synthesis of meta-fluorinated phenylalanine precursors leverages directed ortho-metalation (DoM) and electrophilic fluorination. Directed ortho-metalation of N,N-diisopropyl benzamide derivatives using sec-butyllithium at –78°C generates stabilized aryllithium intermediates, which react with N-fluorobenzenesulfonimide to deliver meta-fluorinated benzamides regioselectively [5]. Subsequent Hofmann rearrangement (bromine, sodium hydroxide) yields anthranilic acids, and Sandmeyer transformation (copper(I) bromide) provides 3-fluorobenzyl bromides. These electrophiles undergo chiral auxiliary-controlled alkylation (e.g., Schöllkopf bis-lactim ether method) to furnish optically active 3-fluorophenylalanine precursors in >90% regiochemical purity.
Alternative approaches exploit fluorinated building blocks derived from commercial sources. For example, Fmoc-3-fluoro-ʟ-phenylalanine (CAS: 211637-74-0) serves as a precursor for N-methylation via reductive amination. Treatment with formaldehyde and sodium borohydride in dimethylformamide selectively reduces the in situ formed imine, yielding Fmoc-3-fluoro-N-methyl-ʟ-phenylalanine without racemization [2]. Isotopic labeling studies confirm exclusive methylation at the amino group, preserving stereochemistry. This strategy bypasses direct handling of hazardous fluorinating agents while maintaining scalability.
Table 3: Building Blocks for Regioselective Fluorinated Phenylalanine Synthesis
Building Block | CAS Number | Purity | Application | Source |
---|---|---|---|---|
Fmoc-3-fluoro-ʟ-phenylalanine | 211637-74-0 | ≥99.5% | Direct incorporation or N-methylation | [2] |
3-Fluorobenzyl Bromide | 456-49-5 | >95% | Alkylation of glycine enolates | [5] |
Fmoc-3-fluoro-N-methyl-ʟ-phenylalanine | 1820567-10-9 | 97% | Solid-phase peptide synthesis | [7] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7